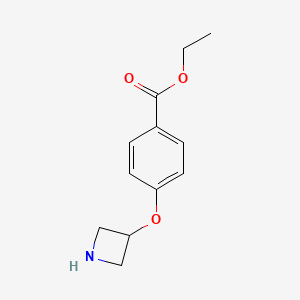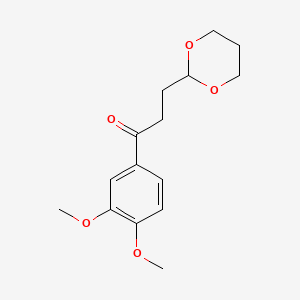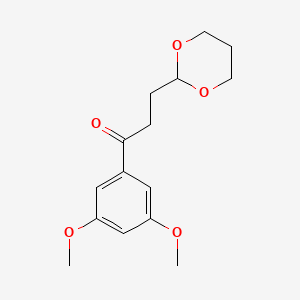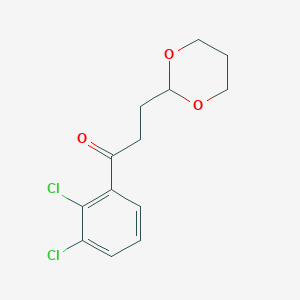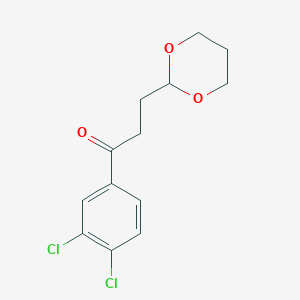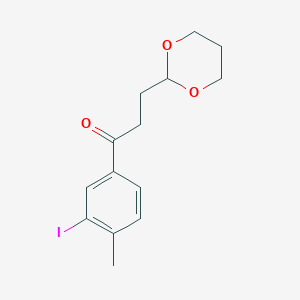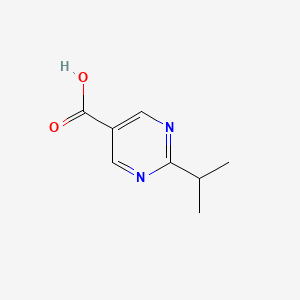
2-Isopropylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropylpyrimidine-5-carboxylic acid (IPPCA) is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless and crystalline solid with a molecular weight of 152.15 g/mol. IPPCA is a derivative of the pyrimidine family of compounds, and is known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Metal-Bearing and Functionalized Pyrimidines Synthesis
Metal-bearing and trifluoromethyl-substituted pyrimidines, including those related to 2-Isopropylpyrimidine-5-carboxylic acid derivatives, have been explored for their potential in generating high-yield carboxylic acids through halogen/metal permutation and carboxylation reactions. These studies underscore the utility of pyrimidines in organic synthesis, providing a pathway for producing various carboxylic acids with potential applications in pharmaceuticals and materials science (Schlosser, Lefebvre, & Ondi, 2006).
Inorganic Crystal Engineering
Research into ligands like 4- and 5-carboxylic acid pyrimidine has led to the synthesis and characterization of several coordination complexes, which are important for inorganic crystal engineering. These complexes, by eliminating the need for potentially disruptive counterions, demonstrate the role of pyrimidine derivatives in developing charge-neutral complex ions, paving the way for advancements in materials science and nanotechnology (Aakeröy, Desper, Levin, & Valdés-Martínez, 2006).
Cocrystals Design and Synthesis
The design of cocrystals involving pyrimidine derivatives and various carboxylic acids highlights the significance of pyrimidines in supramolecular chemistry. These studies reveal how pyrimidine units can serve as proton-accepting sites, facilitating the formation of cocrystals with specific hydrogen bonding patterns. This has implications for the development of materials with tailored properties, including pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Metal Complexes Synthesis for Materials Science
The synthesis and characterization of metal complexes with pyrimidine-2-carboxylic and pyrimidine-5-carboxylic acids reveal their potential in materials science. These complexes, investigated through thermal analysis, X-ray, and spectroscopic methods, underscore the versatility of pyrimidine derivatives in forming stable metal complexes with applications ranging from catalysis to electronic materials (Świderski, Świsłocka, Łyszczek, Wojtulewski, Samsonowicz, & Lewandowski, 2019).
Anticancer Research with Ruthenium(II) Complexes
Studies on ruthenium(II) complexes incorporating pyrimidine derivatives, such as 2-pyridyl-2-pyrimidine-4-carboxylic acid, have highlighted their potential in anticancer research. These complexes, being coordinatively saturated and substitutionally inert, represent a novel class of anticancer drug candidates, offering insights into non-DNA-targeted anticancer mechanisms, particularly through mitochondrial targeting (Pierroz, Joshi, Leonidova, Mari, Schur, Ott, Spiccia, Ferrari, & Gasser, 2012).
Propiedades
IUPAC Name |
2-propan-2-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIFLHTYAHFUAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647952 |
Source


|
| Record name | 2-(Propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylpyrimidine-5-carboxylic acid | |
CAS RN |
927803-31-4 |
Source


|
| Record name | 2-(Propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

